molecular formula C15H21NO2 B1435748 (3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid CAS No. 2044705-62-4

(3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid

Cat. No.: B1435748
CAS No.: 2044705-62-4
M. Wt: 247.33 g/mol
InChI Key: UMRXNHLOLHXPOS-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-1-Benzyl-4-propylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative of interest in pharmaceutical and organic chemistry research. This compound features a stereochemically defined pyrrolidine ring, a benzyl group, a propyl chain, and a carboxylic acid functional group. The specific (3S,4S) stereochemistry is critical for its interaction with biological targets and must be carefully controlled during synthesis. Compounds within this structural class are investigated for their potential biological activity. Related pyrrolidine-3-carboxylic acids with branched alkyl substituents have been studied for potential application in treating disorders such as pain, anxiety, epilepsy, and neurodegenerative diseases. The presence of both a basic nitrogen in the pyrrolidine ring and an acidic carboxyl group makes this compound a valuable building block for constructing more complex molecules or for probing structure-activity relationships (SAR). The carboxylic acid group allows for further synthetic modification, for example, in the formation of amides or esters, or for salt formation to modulate the compound's physical properties. Research Applications: • Medicinal Chemistry: Serves as a key chiral scaffold or intermediate in the design and synthesis of novel bioactive molecules. • Drug Discovery: Used as a building block for creating compound libraries targeting various enzymes and receptors. • Chemical Biology: Can be utilized as a probe to study biological pathways and protein interactions. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

(3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-6-13-10-16(11-14(13)15(17)18)9-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,17,18)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRXNHLOLHXPOS-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Resolution via Chiral Ester Formation

One prominent method involves chemical resolution of racemic intermediates through formation of diastereomeric esters with chiral alcohols, followed by chromatographic separation. For example, a racemic 1-Boc-protected pyrrolidine-3-carboxylic acid derivative is reacted with chiral (R)- or (S)-1-phenethyl alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate (Mitsunobu reaction conditions). This reaction yields two diastereomeric esters that can be separated by silica gel chromatography to isolate the desired stereoisomer.

Table 1: Key Reaction Conditions for Chemical Resolution

Step Reagents/Conditions Temperature Outcome
1 Racemic 1-Boc-pyrrolidine-3-carboxylic acid + (R)-1-phenethyl alcohol + triphenylphosphine + diethyl azodicarboxylate -20 °C to 90 °C Formation of diastereomeric esters
2 Silica gel chromatography Ambient Separation of diastereomers

This method is advantageous due to mild reaction conditions that preserve chiral centers and the use of readily available reagents. The isolated esters can be further converted to the free acid by catalytic hydrogenation (Pd/C, H2 atmosphere) to remove protecting groups and benzyl moieties, yielding the optically pure acid.

Enzymatic Resolution

Alternative approaches include enzymatic resolution using pig liver esterase (PLE) or other hydrolases to selectively hydrolyze one enantiomer from a racemic lactam or ester precursor. This biocatalytic method offers high stereoselectivity and is performed under mild aqueous conditions (pH ~7, 35–40 °C).

Synthetic Route from Branched Alkyl Pyrrolidine Precursors

A synthetic route described in patent WO2000015611A1 outlines the preparation of branched alkyl pyrrolidine-3-carboxylic acid derivatives, which can be adapted for the propyl-substituted compound. The process involves:

  • Condensation of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine with an α,β-unsaturated ester (e.g., (E)-5-methyl-hex-2-enoic acid ethyl ester).
  • Subsequent cyclization and functional group transformations to build the pyrrolidine ring with branched alkyl substitution at C4.
  • Careful pH adjustments and extractions to isolate intermediates.

This method emphasizes control over stereochemistry via reaction conditions and intermediate purification.

Conversion to Final Acid and Diastereomeric Purification

The isolated intermediates, often protected esters or amides, are converted to the free acid by:

  • Catalytic hydrogenation to remove protecting groups and benzyl substituents.
  • Acid-base extractions and crystallization to enrich the (3S,4S) diastereomer.
  • Optional derivatization with aromatic amines (e.g., p-methoxyphenethylamine) to form crystalline derivatives for absolute configuration determination by X-ray crystallography.

Summary of Preparation Steps

Step No. Description Key Reagents/Conditions Outcome/Notes
1 Formation of racemic pyrrolidine intermediate N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine + α,β-unsaturated ester, CH2Cl2, -5 °C to RT Cyclization and ring formation with branched alkyl substituent
2 Chemical resolution via chiral ester formation (R)- or (S)-1-phenethyl alcohol, triphenylphosphine, diethyl azodicarboxylate, THF, -20 to 90 °C Diastereomeric esters formed and separated
3 Catalytic hydrogenation Pd/C, H2 atmosphere, ethyl acetate, RT, 12 h Removal of protecting groups, yielding free acid
4 Purification and crystallization Silica gel chromatography, recrystallization Isolation of (3S,4S) diastereomer with >95% ee
5 Optional derivatization for stereochemical analysis p-Methoxyphenethylamine, EDCI, HOBt, DCM, 0 °C to RT Crystalline derivatives for X-ray confirmation

Research Findings and Yields

  • Chemical resolution yields for diastereomeric esters are reported around 45–50% per isomer, with enantiomeric excess exceeding 95% after purification.
  • Catalytic hydrogenation proceeds with high efficiency (~90% yield) and preserves stereochemical integrity.
  • Enzymatic resolution methods offer comparable enantioselectivity but require specific enzyme immobilization and aqueous conditions.
  • Crystallization techniques enhance chemical purity and facilitate handling of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or propyl groups using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Sodium hydride in dimethylformamide at room temperature.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Chiral Building Block : (3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid serves as a vital chiral building block in synthesizing complex organic molecules. Its unique structure allows for the creation of various derivatives that can be tailored for specific reactions or applications.

Biology

  • Ligand in Enzyme Studies : The compound is investigated for its potential as a ligand in enzyme studies and receptor binding assays. Its chiral nature allows it to fit into active sites of enzymes or receptors stereospecifically, influencing biological activity through enzyme inhibition or receptor modulation.

Medicine

  • Therapeutic Properties : Research explores its potential therapeutic applications, including its role as an intermediate in synthesizing pharmaceutical compounds. The compound may target specific receptors or enzymes involved in metabolic pathways.

Industry

  • Production of Fine Chemicals : It is utilized in the production of fine chemicals and as a precursor in synthesizing agrochemicals. Its unique properties make it valuable for developing new industrial applications.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy:

  • Pharmaceutical Development : Recent studies indicate that derivatives of this compound show promise as lead compounds for developing drugs targeting specific receptors or enzymes involved in diseases such as cancer and neurological disorders.
  • Chemical Biology Applications : The compound has been employed in probing biological pathways and as a tool compound in biochemical assays to understand enzyme kinetics and receptor interactions better.

Mechanism of Action

The mechanism of action of (3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or interaction with other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between (3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid and related compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound N1-benzyl, C4-propyl, free carboxylic acid C₁₅H₂₁NO₂ 247.34 Potential protease inhibition, chiral ligand Inferred
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid N1-Boc, C4-phenyl, piperidine ring C₁₇H₂₃NO₄ 305.37 Intermediate for peptide synthesis
(3S,4S)-1-Boc-4-difluoromethylpyrrolidine-3-carboxylic acid N1-Boc, C4-difluoromethyl C₁₁H₁₆F₂N₂O₄ 278.25 Enhanced metabolic stability
(3R,4S)-4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid C4-(4-cyanophenyl), free carboxylic acid C₁₂H₁₂N₂O₂ 216.24 Kinase inhibition studies
(3S,4S)-4-Amino-1-Boc-pyrrolidine-3-carboxylic acid C4-amino, N1-Boc C₁₀H₁₈N₂O₄ 230.26 Building block for peptidomimetics

Key Comparative Insights:

Stereochemical Influence : The (3S,4S) configuration in the target compound contrasts with the (3S,4R) diastereomer in , which adopts a piperidine ring. Piperidine derivatives (six-membered rings) typically exhibit greater conformational flexibility compared to pyrrolidines (five-membered rings), affecting binding affinity and solubility .

The propyl chain at C4 introduces a non-polar, flexible substituent, distinct from the phenyl () or difluoromethyl () groups, which confer aromaticity or electronegativity, respectively. Difluoromethyl groups are known to resist oxidative metabolism, a property exploited in drug design .

Carboxylic Acid Functionality : The free carboxylic acid in the target compound enables hydrogen bonding and salt formation, critical for interactions with biological targets (e.g., enzymes) or crystallization (as seen in ’s hydrochloride salt) .

Biological Activity

(3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid is a chiral compound with significant potential in medicinal chemistry. Its biological activity is largely determined by its structural features, particularly the presence of a carboxylic acid functional group and its stereochemistry. This article explores the compound's biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a pyrrolidine ring with a benzyl group at one nitrogen atom and a propyl group at another, along with a carboxylic acid group at the 3-position. The stereochemistry indicated by (3S,4S) suggests specific spatial arrangements that influence interactions with biological systems.

The mechanism of action involves the compound's interaction with various molecular targets, such as enzymes and receptors. The chiral nature allows it to fit into active sites in a stereospecific manner, influencing biological activity through:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can interact with neurotransmitter receptors, potentially influencing neurotransmission.
  • Biomolecular Interactions: It may bind to proteins and other macromolecules, affecting their function.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antiviral Activity: Preliminary studies suggest potential antiviral properties, particularly against HIV-related enzymes. For example, related compounds have shown inhibition of HIV reverse transcriptase (RT) and associated RNase H activities in low micromolar ranges .
  • Neuroprotective Effects: Due to its structural similarity to known neuroprotective agents, it is being explored for potential applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralInhibition of HIV RT and RNase H
NeuroprotectivePotential applications in neurodegenerative diseases
Enzyme InhibitionInteraction with metabolic enzymes

Detailed Research Findings

  • Antiviral Studies:
    • In biochemical assays, related compounds demonstrated inhibition of HIV RT-associated RNase H with IC50 values ranging from 0.65 to 18 µM . This indicates potential for developing antiviral therapies based on this scaffold.
  • Neuroprotective Mechanisms:
    • Research has indicated that compounds similar to this compound exhibit protective effects in neuronal cell models, suggesting pathways that may mitigate neurodegeneration.
  • Pharmacological Properties:
    • The presence of the carboxylic acid group enhances solubility in biological fluids, which is crucial for pharmacological efficacy. This property allows for better bioavailability and interaction with target sites within the body.

Q & A

Q. Critical Conditions :

  • Catalysts : Pd/C for hydrogenation, cesium carbonate for coupling reactions .
  • Temperature : Controlled heating (40–100°C) during coupling steps to avoid racemization .
  • Solvents : tert-Butanol or acetonitrile for inert reaction environments .

Basic: Which analytical techniques are most effective for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • X-ray Crystallography : Determines absolute configuration via Flack parameters (e.g., Flack x = −0.04(2) in related structures) and hydrogen-bonding networks .
    • Example: Unit cell parameters (e.g., a = 6.2327 Å, β = 99.709°) validate crystallographic purity .
  • NMR Spectroscopy :
    • 1H/13C NMR : Assigns substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm; propyl chain at δ 0.8–1.6 ppm) .
    • 2D Techniques (COSY, NOESY) : Resolves stereochemical relationships between protons .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 293.2 [M+1] for related compounds) .

Advanced: How can researchers address stereochemical inconsistencies between synthetic intermediates and final products?

Methodological Answer:
Stereochemical drift may arise during deprotection or coupling. Mitigation strategies include:

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
  • Dynamic Resolution : Use of chiral auxiliaries (e.g., tert-butoxycarbonyl groups) to stabilize intermediates .
  • X-ray Validation : Compare experimental Flack parameters with computational models (e.g., Mercury software) .

Case Study : A 5% discrepancy in enantiomeric excess was resolved by optimizing NaBH4 stoichiometry during reduction, as excess reagent caused partial racemization .

Advanced: How should conflicting spectral or crystallographic data be analyzed?

Methodological Answer:
Contradictions often arise from impurities or experimental artifacts. Systematic approaches include:

  • Data Triangulation : Cross-validate NMR, X-ray, and MS results. For example, an unexpected methyl signal in NMR may indicate incomplete deprotection, requiring TLC monitoring .
  • Thermal Analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions that affect crystallographic data .
  • Computational Validation : Compare experimental X-ray angles (e.g., H-bond angles: O4–H4···Cl1 = 164°) with DFT-optimized structures .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats are mandatory due to irritant properties of related pyrrolidine derivatives .
  • First Aid : Immediate rinsing with water for skin/eye contact; consult SDS for specific antidotes .
  • Storage : −20°C under inert gas (argon) to prevent hydrolysis of the benzyl or propyl groups .

Advanced: What computational methods aid in predicting the biological activity or reactivity of this compound?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screens against target enzymes (e.g., proteases) using the carboxylic acid moiety as a zinc-binding group .
  • DFT Calculations : Optimizes transition states for key reactions (e.g., hydrogenation energy barriers) .
  • MD Simulations : Predicts solubility by simulating interactions with water and organic solvents (e.g., logP ~2.1 for similar compounds) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid

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